N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
Molecular Formula |
C19H12N2O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h1-11H,(H,20,21,22) |
InChI Key |
FDGSLZDSSIFGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
| Component | Ratio | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Salicylaldehyde | 1 eq | Piperidine | 50°C | 1–2 h | 75–90% | |
| Ethyl acetoacetate | 1.1 eq |
Mechanism : Base-catalyzed cyclization forms the coumarin lactone ring. Substituents (e.g., Br, OCH₃) are introduced at the 6-position of salicylaldehyde to modify electronic properties.
Thiazole Ring Formation
The 1,3-thiazol-2-amine group is introduced via Hantzsch thiazole synthesis , reacting 3-bromoacetylcoumarin with thiourea.
Reaction Steps:
-
Bromination : 3-Acetylcoumarin is treated with Br₂ in CHCl₃/glacial acetic acid to form 3-bromoacetylcoumarin.
-
Cyclization : 3-Bromoacetylcoumarin reacts with thiourea in ethanol under reflux.
Key Intermediate : 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one.
Benzamide Coupling
The final step involves coupling the thiazolyl-coumarin amine with benzoyl chloride derivatives.
A. Direct Acylation
Reaction with benzoyl chloride in basic conditions:
B. Carbodiimide-Mediated Coupling
Use of TBTU or T3P® as coupling agents enhances efficiency:
Optimization : Lutidine as an additive reduces side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Acylation | Simple, low cost | Moderate purity | 60–75% |
| Carbodiimide-Mediated | High purity, scalable | Requires expensive reagents | 75–85% |
Key Insight : T3P® minimizes racemization and improves reaction kinetics compared to TBTU.
Characterization and Validation
Synthesized compounds are validated via:
-
¹H/¹³C NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons), δ 160–170 ppm (carbonyl groups).
-
HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.
-
Mass Spectrometry : Molecular ion peaks matching theoretical m/z.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Reaction Volume | 50–100 mL | Continuous flow reactors |
| Catalyst Recovery | Not feasible | Heterogeneous catalysts |
| Cost Efficiency | ~$120/g (lab) | ~$40/g (bulk) |
Challenge : Scalability of carbodiimide-mediated coupling requires solvent recycling systems.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield chromone derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and coumarin exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide demonstrate effective inhibition against various bacterial strains and fungi.
A study evaluated the antimicrobial activity of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria and found promising results, suggesting that these compounds could serve as potential antimicrobial agents against resistant strains .
Anticancer Potential
The anticancer properties of coumarin-thiazole hybrids have been widely investigated. For example, compounds with similar structures have been tested against human cancer cell lines, including breast cancer (MCF7). The results indicated that certain derivatives showed potent antiproliferative effects, highlighting their potential as anticancer agents .
Additionally, molecular docking studies have been employed to understand the interaction mechanisms between these compounds and cancer-related targets, providing insights into their efficacy .
Acetylcholinesterase Inhibition
Compounds containing coumarin and thiazole motifs have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Research has demonstrated that specific derivatives exhibit strong AChE inhibitory activity, making them candidates for treating cognitive disorders . For instance, one compound from a related study achieved an IC50 value of 2.7 µM, indicating significant potency .
Molecular Docking Studies
Molecular docking studies are crucial for elucidating how these compounds interact with biological targets at the molecular level. Such studies provide a predictive framework for understanding binding affinities and can guide the design of more effective derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The thiazolyl group can form hydrogen bonds and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of microbial growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2H-chromen-3-yl)benzamide: This compound lacks the thiazolyl group but shares the chromenyl and benzamide moieties.
N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar structure but features a thiadiazole ring instead of a thiazole ring.
Uniqueness
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the chromenyl and thiazolyl groups, which contribute to its diverse biological activities and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a unique combination of chromen, thiazole, and benzamide moieties. Its molecular formula is , with a molecular weight of 300.34 g/mol. The structural components contribute to its biological activity, particularly through interactions with various biological targets.
This compound acts through multiple mechanisms:
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can enhance acetylcholine levels, making it a candidate for Alzheimer's disease treatment .
- Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Alzheimer's Disease Research : A study focused on coumarin derivatives demonstrated that compounds similar to this compound showed promising AChE inhibitory activity, suggesting potential use in Alzheimer's therapy .
- Antimicrobial Studies : Another research highlighted the effectiveness of thiazole derivatives against various bacterial strains, establishing a structure–activity relationship that supports the design of more potent antimicrobial agents based on this scaffold .
- Anticancer Investigations : Investigations into the anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways, indicating its potential as a therapeutic agent against cancer .
Q & A
Basic: What are the key synthetic routes for N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Thiazole Ring Formation : Reacting 2-oxo-2H-chromene-3-carbaldehyde with thiourea derivatives under acidic/basic conditions to form the thiazole core .
Amidation : Coupling the thiazole intermediate with benzamide derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) are used to isolate the final compound.
Characterization :
- TLC monitors reaction progress.
- NMR (1H/13C) confirms regiochemistry and functional groups.
- HPLC ensures purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How do structural modifications (e.g., substituents on chromene/thiazole) impact biological activity?
Methodological Answer:
- SAR Studies :
- Methods :
Advanced: How can crystallographic data resolve contradictions in reported biological activity?
Methodological Answer:
Discrepancies in activity (e.g., IC50 variations) may arise from conformational flexibility or polymorphism:
- Polymorph Screening : Use solvent-drop grinding and DSC to identify stable forms .
- Co-crystallization : Determine binding modes with target proteins (e.g., kinases) via X-ray crystallography .
- Electron Density Maps : SHELXL refines occupancies of disordered regions affecting activity .
Basic: What in vitro assays are used to screen for anticancer activity?
Methodological Answer:
- Cell Viability : MTT assay against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) .
- Apoptosis : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells .
- Enzyme Inhibition : Fluorometric assays measure acetylcholinesterase/kinase activity .
Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .
- Metabolic Stability : LC-MS/MS analyzes microsomal degradation; CYP450 inhibitors mitigate first-pass metabolism .
Basic: What computational tools predict drug-likeness and toxicity?
Methodological Answer:
- ADMET Prediction : SwissADME calculates LogP (optimal 2–5), PSA (<140 Ų), and bioavailability .
- Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity .
- Docking : AutoDock or Glide simulates target binding (e.g., glucokinase for diabetes research) .
Advanced: How are structure-activity contradictions resolved in lead optimization?
Methodological Answer:
- Data Mining : Meta-analysis of bioassay data (e.g., PubChem AID) identifies outliers .
- Crystal Structure Comparison : Overlay active/inactive analogs to identify critical binding residues .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to validate target engagement .
Basic: What controls are essential in biological assays to ensure reproducibility?
Methodological Answer:
- Positive Controls : Use staurosporine (apoptosis) or donepezil (acetylcholinesterase inhibition) .
- Solvent Controls : DMSO concentration ≤0.1% to avoid cytotoxicity .
- Replicates : Triplicate measurements with Z’-factor >0.5 to confirm assay robustness .
Advanced: What strategies validate target specificity in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
